1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl pivalate
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Overview
Description
1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl pivalate is a complex organic compound with a unique structure that includes a thieno[2,3-b]thiopyran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl pivalate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of thiophene derivatives with suitable reagents to form the thieno[2,3-b]thiopyran ring system. The pivalate ester is then introduced through esterification reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl pivalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides .
Scientific Research Applications
1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl pivalate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl pivalate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms .
Comparison with Similar Compounds
Similar Compounds
- 1,1-Dioxido-2,3-dihydro-3-thienylamine hydrochloride
- 1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 6-chloronicotinate
- Dithieno[3,2-b:2′,3′-d]thiophene (DTT)
Uniqueness
1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl pivalate is unique due to its specific structural features and the presence of the pivalate ester group. This distinguishes it from other similar compounds and contributes to its unique chemical and biological properties .
Properties
Molecular Formula |
C12H16O4S2 |
---|---|
Molecular Weight |
288.4 g/mol |
IUPAC Name |
(1,1-dioxo-3,4-dihydro-2H-thieno[2,3-b]thiopyran-4-yl) 2,2-dimethylpropanoate |
InChI |
InChI=1S/C12H16O4S2/c1-12(2,3)11(13)16-9-4-6-17-10-8(9)5-7-18(10,14)15/h4,6,9H,5,7H2,1-3H3 |
InChI Key |
SDQBCEHSYFZEKH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)OC1C=CSC2=C1CCS2(=O)=O |
Origin of Product |
United States |
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